molecular formula C13H11N7O3 B5734854 1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine

1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine

Cat. No.: B5734854
M. Wt: 313.27 g/mol
InChI Key: CEVMYQYFWPWJJF-UHFFFAOYSA-N
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Description

1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is a complex organic compound that features a furan ring, a nitrophenyl group, and a tetrazole moiety

Properties

IUPAC Name

1-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3/c1-8-2-3-9(20(21)22)6-11(8)12-5-4-10(23-12)7-15-19-13(14)16-17-18-19/h2-7H,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMYQYFWPWJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde with 5-aminotetrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated tetrazole derivatives.

Scientific Research Applications

1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine atom instead of a methyl group.

    2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a nitrophenyl group but with different heterocyclic moieties.

Uniqueness

1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is unique due to the combination of its furan, nitrophenyl, and tetrazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

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